molecular formula C22H20F2N2O4S B2852069 N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide CAS No. 451504-22-6

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide

Cat. No. B2852069
CAS RN: 451504-22-6
M. Wt: 446.47
InChI Key: HZMHWSWTSSHCDP-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has fluorine atoms, which can enhance the biological activity of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), a sulfamoyl group (-SO2NH2), a benzamide group (a benzene ring attached to a CONH2 group), and fluorine atoms attached to the benzene rings .


Chemical Reactions Analysis

As an organic compound, “N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide” could undergo various chemical reactions. These might include substitution reactions on the aromatic rings or reactions involving the amide or sulfamoyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfamoyl groups could impact the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzamides are known to have diverse biological activities, and the fluorine atoms could enhance the compound’s ability to interact with its target .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the biological activity of this compound, its mechanism of action, and its potential uses in medicine or other fields .

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S/c1-2-30-19-10-8-18(9-11-19)26-22(27)16-5-12-20(24)21(13-16)31(28,29)25-14-15-3-6-17(23)7-4-15/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMHWSWTSSHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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